Betamethasone beta-D-Glucuronide

説明

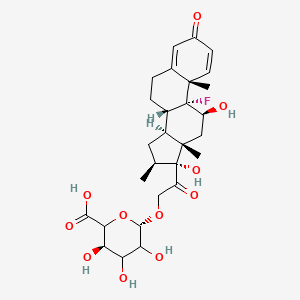

Betamethasone beta-D-Glucuronide is a useful research compound. Its molecular formula is C28H37FO11 and its molecular weight is 568.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

Betamethasone beta-D-Glucuronide plays a significant role in biochemical reactions involving glucuronidation. It interacts with the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to betamethasone, forming this compound . This interaction is crucial for the detoxification and elimination of betamethasone from the body. Additionally, this compound can be hydrolyzed by beta-glucuronidase, releasing the active betamethasone .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of glucocorticoid receptors, which are involved in the regulation of gene expression . This compound can alter cellular metabolism by influencing the expression of enzymes involved in glucose and lipid metabolism. This compound also impacts cell proliferation and apoptosis, particularly in immune cells, by modulating the expression of cytokines and other signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glucocorticoid receptors. Upon hydrolysis by beta-glucuronidase, betamethasone is released and binds to glucocorticoid receptors, initiating a cascade of events that lead to changes in gene expression . This binding results in the activation or repression of target genes involved in inflammatory responses, immune function, and metabolism. This compound also inhibits the activity of certain enzymes, such as phospholipase A2, reducing the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its hydrolysis rate can vary depending on the presence of beta-glucuronidase . Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but prolonged exposure may lead to cellular adaptations, such as changes in receptor sensitivity and gene expression patterns .

生物活性

Betamethasone beta-D-glucuronide (BβG) is a glucuronide derivative of the corticosteroid betamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in research to explore the metabolism and pharmacokinetics of corticosteroids, as well as their biological activities. The following sections detail the biological activity of BβG, including its mechanisms of action, pharmacokinetic properties, and relevant case studies.

This compound exhibits significant biological activity primarily through its interaction with glucocorticoid receptors (GR) . Upon binding to GR, BβG initiates a cascade of biochemical pathways that lead to:

- Suppression of Inflammation : BβG has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), which are crucial in mediating inflammatory responses.

- Modulation of Immune Responses : The compound alters gene expression and cell signaling pathways, impacting immune cell function and reducing symptoms associated with various inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of BβG is essential for understanding its efficacy and safety. Key findings include:

- Absorption and Bioavailability : The glucuronide moiety enhances the solubility and bioavailability of betamethasone compared to its parent compound. This modification allows for improved absorption in biological systems.

- Metabolism : BβG is metabolized by enzymes such as β-glucuronidase, influencing its pharmacological effects. This interaction can affect the efficacy and safety profile of the compound in various biological contexts.

Comparative Analysis with Other Compounds

BβG shares structural similarities with other glucuronide derivatives, which can provide insights into its unique properties. The following table summarizes some key comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dexamethasone beta-D-glucuronide | Glucuronide derivative | Similar anti-inflammatory properties but different potency |

| Prednisolone beta-D-glucuronide | Glucuronide derivative | Used for similar therapeutic applications |

| Hydrocortisone beta-D-glucuronide | Glucuronide derivative | Milder effects compared to betamethasone |

BβG's distinct glucuronidation pattern enhances its solubility and bioavailability compared to other corticosteroid derivatives, making it particularly valuable for targeted research in inflammation and immune response modulation.

Case Studies and Research Findings

Several studies highlight the clinical relevance of betamethasone derivatives, including BβG. Notable findings include:

- Neonatal Respiratory Complications : A study indicated that administering betamethasone significantly reduced neonatal respiratory complications among preterm infants. The treatment was associated with lower rates of severe respiratory issues compared to placebo groups .

- Immunosuppressive Effects : Research has shown that glucocorticoids like BβG are effective in treating autoimmune diseases by suppressing immune responses. They are commonly used in managing conditions such as systemic lupus erythematosus and rheumatoid arthritis .

- Pharmacokinetic Studies : A dual-acting suspension study involving betamethasone phosphate and acetate demonstrated rapid absorption profiles, emphasizing the need for further research into the pharmacokinetics of betamethasone derivatives like BβG .

科学的研究の応用

Drug Delivery Systems

Betamethasone beta-D-glucuronide is primarily recognized for its potential as a prodrug that allows for targeted delivery of betamethasone to specific sites, such as the colon. This application is particularly relevant for treating inflammatory bowel diseases (IBD) like ulcerative colitis.

- Mechanism : The compound remains stable in the upper gastrointestinal tract but is hydrolyzed by specific enzymes (e.g., beta-glucuronidase) in the colon, releasing active betamethasone . This property minimizes systemic side effects and enhances local therapeutic efficacy.

Cell Culture Studies

In vitro studies have utilized this compound to investigate cellular responses to glucocorticoids:

- Gene Expression : The compound has been used to study gene expression related to inflammation and immune response pathways in various cell lines.

- Protein Synthesis : It aids in understanding protein synthesis mechanisms influenced by glucocorticoids, contributing to insights into cellular signaling pathways.

Drug Screening

This compound serves as a valuable tool in drug screening assays:

- Efficacy and Safety Evaluations : Researchers use this compound to assess the safety profiles and therapeutic efficacy of new anti-inflammatory drugs, leveraging its known pharmacological effects.

Colonic Delivery in Animal Models

A study conducted on conventional, germ-free, and colitic rats evaluated the hydrolytic stability of this compound:

- Findings : The results indicated that the compound was resistant to hydrolysis in the upper gastrointestinal tract but effectively released betamethasone in the colon, suggesting its potential for localized treatment of colonic inflammation .

Clinical Applications in Inflammatory Conditions

Clinical applications have emerged from research on this compound:

特性

IUPAC Name |

(3R,6S)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19?,20+,21?,22?,24-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHXMSIBGRGDSX-FZQPNPHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@@H]5C(C([C@H](C(O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。